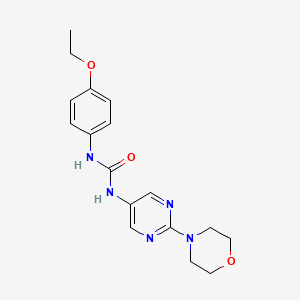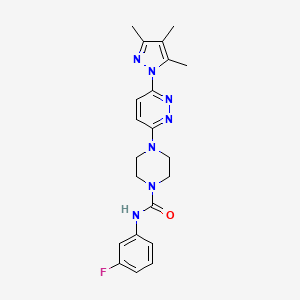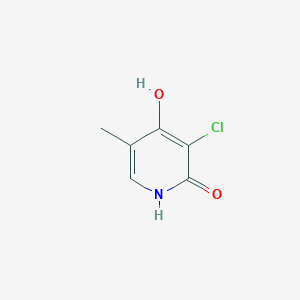![molecular formula C25H22ClN5O4S B2689847 3-(BENZENESULFONYL)-7-CHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 893786-95-3](/img/structure/B2689847.png)
3-(BENZENESULFONYL)-7-CHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(BENZENESULFONYL)-7-CHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a chloro substituent, and a dimethoxyphenyl ethyl group
Wissenschaftliche Forschungsanwendungen
3-(BENZENESULFONYL)-7-CHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications, including:
Medicinal Chemistry: This compound has potential applications in the development of new pharmaceuticals due to its unique structural features. It can be used as a scaffold for designing inhibitors of specific enzymes or receptors.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways. It may serve as a tool for studying signal transduction, gene expression, and protein-protein interactions.
Materials Science: The compound’s unique chemical properties make it suitable for use in materials science. It can be incorporated into polymers, coatings, and other materials to enhance their properties such as thermal stability, conductivity, and mechanical strength.
Pharmacology: The compound can be used in pharmacological studies to evaluate its potential as a therapeutic agent. It may exhibit activity against various diseases such as cancer, inflammation, and infectious diseases.
Wirkmechanismus
Target of Action
The compound 3-(BENZENESULFONYL)-7-CHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a novel synthetic molecule that has been found to exhibit significant anti-HIV and antibacterial activities
Mode of Action
epidermidis . This suggests that it may interact with bacterial proteins or enzymes, disrupting their normal function and leading to bacterial death.
Biochemical Pathways
Given its anti-hiv and antibacterial activities, it is likely that the compound interferes with essential biochemical pathways in these organisms, leading to their death .
Result of Action
The result of the action of this compound is the inhibition of the growth of certain bacteria and the HIV virus . This leads to a decrease in the number of these organisms, thereby alleviating the symptoms associated with their presence.
Action Environment
The action environment of this compound is likely to be within the human body, given its anti-HIV and antibacterial activities . Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-7-CHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazoloquinazoline Core: The triazoloquinazoline core can be synthesized by the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminobenzonitrile with hydrazine hydrate in the presence of a suitable catalyst can yield the triazoloquinazoline core.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through a sulfonation reaction. This involves the reaction of the triazoloquinazoline core with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Chlorination: The chloro substituent can be introduced by treating the intermediate compound with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Attachment of the Dimethoxyphenyl Ethyl Group: The final step involves the coupling of the dimethoxyphenyl ethyl group to the intermediate compound. This can be achieved through a nucleophilic substitution reaction using a suitable reagent such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-(BENZENESULFONYL)-7-CHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfinyl or thiol group.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for this reaction include sodium azide, potassium cyanide, and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Sodium azide, potassium cyanide, amines, dimethylformamide, and dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfinyl compounds, thiol compounds.
Substitution: Azides, nitriles, substituted amines.
Vergleich Mit ähnlichen Verbindungen
3-(BENZENESULFONYL)-7-CHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
3-(BENZENESULFONYL)-7-CHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-[1,2,4]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE: This compound differs in the position of the triazole ring, which can result in different chemical properties and biological activities.
3-(BENZENESULFONYL)-7-CHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-AMINE: This compound has a pyrimidine ring instead of a quinazoline ring, which can affect its binding affinity and specificity for molecular targets.
3-(BENZENESULFONYL)-7-CHLORO-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]BENZIMIDAZOLIN-5-AMINE: This compound contains a benzimidazole ring, which can influence its pharmacokinetic and pharmacodynamic properties.
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN5O4S/c1-34-21-11-8-16(14-22(21)35-2)12-13-27-23-19-15-17(26)9-10-20(19)31-24(28-23)25(29-30-31)36(32,33)18-6-4-3-5-7-18/h3-11,14-15H,12-13H2,1-2H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBZORTWGOINFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B2689769.png)
![2-[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2689771.png)

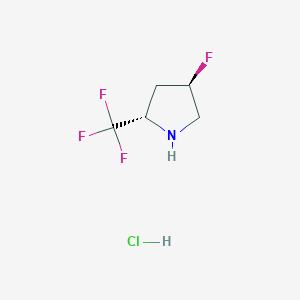
![Methyl 3-(1,3-benzodioxol-5-yl)-3-[(2-chloroacetyl)amino]propanoate](/img/structure/B2689774.png)
![1-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2689775.png)
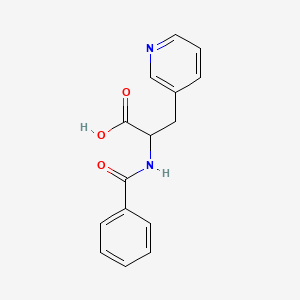
![2-[2-amino-5-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrimidin-4-yl]-5-ethoxy-4-ethylphenol](/img/structure/B2689778.png)
![6-Benzyl-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2689779.png)
![1-(4-methoxyphenyl)-3-(4-nitrophenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2689783.png)
